Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a tert-butylphenyl group, and a thiadiazole ring, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts acylation reaction using tert-butylbenzene and an acyl chloride derivative.
Esterification: The final step involves the esterification of the thiadiazole derivative with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt cellular processes, or interact with receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl (5-{[(4-tert-butylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives such as:
Ethyl (5-{[(4-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl (5-{[(4-chlorophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate: Contains a chlorine atom instead of a tert-butyl group.
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate: Contains a nitro group instead of a tert-butyl group.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C17H21N3O3S/c1-5-23-14(21)10-13-19-20-16(24-13)18-15(22)11-6-8-12(9-7-11)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,20,22) |
InChI Key |
BRIVHCZOKKTOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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